Bendigole B
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Overview
Description
Bendigole B is a natural product found in Gordonia australis with data available.
Scientific Research Applications
Bendigoles as Steroids from Gordonia australis
Bendigole B, along with Bendigoles A and C, are secondary metabolites isolated from Gordonia australis. These compounds are characterized as steroids. Bendigole C shows binding affinity to the human progesterone and androgen receptor but is inactive at mineralocorticoid and estrogen receptors. Bendigoles A and C have demonstrated moderate and weak androgenic activities in vitro transactivation studies (Schneider et al., 2008).
Bioactive Sterols from Marine Sponge-Derived Actinomadura
Bendigoles D-F, isolated from marine sponge-derived Actinomadura, are 3-keto sterols. They were discovered through a screen for NF-κB and glucocorticoid receptor (GR) activity, along with cytotoxicity assays. Bendigole D showed cytotoxicity against the L929 (mouse fibroblast) cell line and was the most active inhibitor of GR-translocation, while Bendigole F was a potent inhibitor of NF-κB nuclear translocation (Simmons et al., 2011).
Designing Liquid-Crystalline Oligomers
While not directly studying Bendigole B, research on designing liquid-crystalline oligomers, which exhibit twist-bend modulated nematic phases, could be relevant in understanding the structural properties and potential applications of Bendigole B. These oligomers, although typically achiral, exhibit bulk chirality due to their nanoscale helical structure (Mandle, 2018).
properties
Product Name |
Bendigole B |
---|---|
Molecular Formula |
C23H32O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-17-[(2S)-3-oxobutan-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H32O3/c1-13(14(2)24)18-7-8-19-17-6-5-15-11-16(25)9-10-22(15,3)20(17)12-21(26)23(18,19)4/h9-11,13,17-21,26H,5-8,12H2,1-4H3/t13-,17+,18-,19+,20+,21+,22+,23-/m1/s1 |
InChI Key |
ADAGZDQSLWVWDS-OZNMWJIMSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C |
Canonical SMILES |
CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |
synonyms |
bendigole B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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